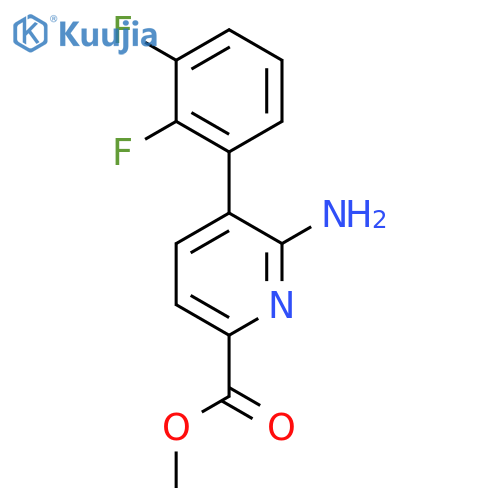

Cas no 1261797-81-2 (Methyl 6-amino-5-(2,3-difluorophenyl)picolinate)

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-amino-5-(2,3-difluorophenyl)picolinate

-

- インチ: 1S/C13H10F2N2O2/c1-19-13(18)10-6-5-8(12(16)17-10)7-3-2-4-9(14)11(7)15/h2-6H,1H3,(H2,16,17)

- InChIKey: ORNUNVGDDXYFOS-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CC=1C1=CC=C(C(=O)OC)N=C1N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 330

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 2.5

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022005077-250mg |

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate |

1261797-81-2 | 97% | 250mg |

$652.80 | 2022-04-03 | |

| Alichem | A022005077-1g |

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate |

1261797-81-2 | 97% | 1g |

$1,764.00 | 2022-04-03 | |

| Alichem | A022005077-500mg |

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate |

1261797-81-2 | 97% | 500mg |

$1,058.40 | 2022-04-03 |

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate 関連文献

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

4. Book reviews

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

Methyl 6-amino-5-(2,3-difluorophenyl)picolinateに関する追加情報

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate (CAS No. 1261797-81-2): A Comprehensive Overview

Methyl 6-amino-5-(2,3-difluorophenyl)picolinate, identified by its CAS number 1261797-81-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of picolinic acid derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of amino and difluorophenyl groups, contribute to its unique chemical properties and biological interactions.

The synthesis of Methyl 6-amino-5-(2,3-difluorophenyl)picolinate involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the 2,3-difluorophenyl moiety, which is then coupled with picolinic acid derivatives through nucleophilic substitution reactions. The introduction of the amino group at the 6-position further refines the molecular structure, enhancing its reactivity and potential biological activity.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions of Methyl 6-amino-5-(2,3-difluorophenyl)picolinate. Molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate its binding affinity to various biological targets. These studies have revealed that the compound exhibits strong binding interactions with enzymes and receptors involved in metabolic pathways, suggesting its potential as a lead compound for drug development.

In the realm of medicinal chemistry, the difluorophenyl group plays a crucial role in modulating the pharmacokinetic properties of Methyl 6-amino-5-(2,3-difluorophenyl)picolinate. The fluorine atoms introduce lipophilicity and electronic effects that can enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles. This has led to increased interest in fluorinated aromatic compounds as pharmacophores in the design of novel therapeutics.

Current research focuses on exploring the pharmacological properties of Methyl 6-amino-5-(2,3-difluorophenyl)picolinate in various disease models. Preclinical studies have demonstrated its potential efficacy in inhibiting key enzymes involved in inflammation and cancer progression. The compound's ability to modulate these pathways makes it a promising candidate for further investigation in oncology and inflammatory diseases.

The structural versatility of Methyl 6-amino-5-(2,3-difluorophenyl)picolinate also allows for the development of analogs with enhanced biological activity. By modifying substituents at different positions on the molecule, chemists can fine-tune its pharmacological properties. This approach has led to the discovery of several derivatives with improved potency and selectivity.

One notable aspect of Methyl 6-amino-5-(2,3-difluorophenyl)picolinate is its stability under various conditions. The presence of fluorine atoms enhances thermal stability, making it suitable for long-term storage and transportation. Additionally, its solubility profile in both polar and non-polar solvents facilitates its use in formulation development for different delivery systems.

The synthetic methodologies employed in the production of Methyl 6-amino-5-(2,3-difluorophenyl)picolinate have been optimized for scalability and cost-effectiveness. Continuous flow chemistry techniques have been integrated into the synthesis process to improve yield and reduce waste generation. These advancements align with global trends toward sustainable pharmaceutical manufacturing.

Ethical considerations are also paramount in the development and use of compounds like Methyl 6-amino-5-(2,3-difluorophenyl)picolinate. Rigorous safety evaluations are conducted to ensure that they are safe for preclinical and clinical testing. Collaborative efforts between academia and industry are essential to ensure that these compounds are developed responsibly and with minimal environmental impact.

In conclusion, Methyl 6-amino-5-(2,3-difluorophenyl)picolinate represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its promising biological activities, make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.

1261797-81-2 (Methyl 6-amino-5-(2,3-difluorophenyl)picolinate) 関連製品

- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)

- 1997005-87-4({1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine)

- 1504984-42-2(3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)

- 2034499-77-7(1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione)

- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)

- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)

- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)

- 2384204-74-2(1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid)

- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)

- 667435-87-2(4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)